molecular formula C5H5NO3 B1611961 3-Aminofuran-2-carboxylic acid CAS No. 1260849-97-5

3-Aminofuran-2-carboxylic acid

Cat. No. B1611961
CAS RN: 1260849-97-5
M. Wt: 127.1 g/mol
InChI Key: KDFCUBIYBSEWBS-UHFFFAOYSA-N
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Description

3-Aminofuran-2-carboxylic acid is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Aminofuran-2-carboxylic acid consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The carboxylic acid group (-COOH) is attached to the 2-position of the furan ring, and the amino group (-NH2) is attached to the 3-position .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 3-Aminofuran-2-carboxylic acid, are weak acids with acidity constants (Ka) approximately 10^-5 . They have higher boiling points with increasing molar mass, but their melting points do not show a regular pattern .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of 3-Aminofuran Derivatives : An efficient method for preparing 3-aminofuran-2-carboxylate esters has been developed, leveraging a reaction of alpha-cyanoketone with ethyl glyoxylate under specific conditions. This process is pivotal in synthesizing various 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans (Redman, Dumas, & Scott, 2000).

  • Role in Medicinal Chemistry : 3-Aminofuran-2-carboxylic acid derivatives are significant in medicinal chemistry, especially as building blocks for synthesizing bioactive compounds. Their utility in combinatorial chemistry and high-throughput screening for creating diverse molecular structures is noteworthy (Blaskovich, 2016).

Applications in Organic Synthesis

  • Novel Synthetic Pathways : The molecule has been used in developing novel synthetic pathways for constructing complex organic compounds, such as benzo[b]furan-3-carboxylic acids. These synthesis methods often involve palladium-mediated reactions and are important for creating intricate molecular structures (Liao, Smith, Fathi, & Yang, 2005).

  • Catalysis and Reaction Mechanisms : Research also focuses on the role of 3-aminofuran-2-carboxylic acid in various catalytic processes and reaction mechanisms. This includes studies on cycloetherification and carboxylative annulation, which are crucial for understanding and improving synthetic routes in organic chemistry (Xu, Zhang, Wang, Wang, & Zou, 2015).

Safety and Hazards

The safety data sheet for 3-Aminofuran-2-carboxylic acid indicates that it is used for research and development . In case of exposure, it is recommended to remove to fresh air (inhalation), rinse thoroughly with plenty of water (eye contact), wash skin with soap and water (skin contact), and rinse mouth (ingestion) .

properties

IUPAC Name

3-aminofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFCUBIYBSEWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592781
Record name 3-Aminofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminofuran-2-carboxylic acid

CAS RN

1260849-97-5
Record name 3-Aminofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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